

# Spectral Analysis of N-Carbobenzoxy-DL-norleucine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Carbobenzoxy-DL-norleucine*

Cat. No.: *B078778*

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This technical guide provides a comprehensive overview of the spectral data for **N-Carbobenzoxy-DL-norleucine** (Z-DL-Nle-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Introduction

**N-Carbobenzoxy-DL-norleucine** is an N-protected form of the amino acid norleucine. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amine group from participating in unwanted side reactions. A thorough understanding of its spectral properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

## Spectral Data

The following sections summarize the key spectral data for **N-Carbobenzoxy-DL-norleucine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
177.89	Carbonyl carbon (COOH)
157.53	Carbonyl carbon (Cbz)
136.88	Quaternary aromatic carbon (Cbz)
128.41	Aromatic CH (Cbz)
127.81	Aromatic CH (Cbz)
66.89	Methylene carbon (CH <sub>2</sub> -Ph)
57.53	α-carbon (CH)
32.81	Methylene carbon (CH <sub>2</sub> )
29.10	Methylene carbon (CH <sub>2</sub> )
24.39	Methylene carbon (CH <sub>2</sub> )
15.69	Methyl carbon (CH <sub>3</sub> )

Solvent: Polysol; Reference: TMS[[1](#)]

<sup>1</sup>H NMR Data

While a specific <sup>1</sup>H NMR spectrum for **N-Carbobenzoxy-DL-norleucine** was not found in the available resources, a representative spectrum can be inferred from the structure and data for similar compounds. The expected signals would include:

- A multiplet around 7.3 ppm corresponding to the aromatic protons of the benzyl group.
- A singlet around 5.1 ppm for the methylene protons of the benzyl group.
- A multiplet around 4.3 ppm for the α-proton of the norleucine backbone.
- Multiplets in the range of 0.8-1.8 ppm for the protons of the n-butyl side chain.

- A broad singlet for the carboxylic acid proton.
- A doublet for the amide proton, the position of which can be solvent-dependent.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3300 (broad)	O-H stretch (carboxylic acid)
~3030	C-H stretch (aromatic)
~2950, 2870	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid)
~1690	C=O stretch (urethane)
~1530	N-H bend and C-N stretch (amide II)
~1250	C-O stretch (urethane)
~740, 700	C-H out-of-plane bend (monosubstituted benzene)

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a specific experimental mass spectrum for **N-Carbobenzoxy-DL-norleucine** was not located, the expected molecular ion peak and fragmentation pattern can be predicted.

Expected Mass Spectrometry Data

m/z	Assignment
265.13	[M] <sup>+</sup> (Molecular Ion)
220.12	[M - COOH] <sup>+</sup>
176.09	[M - C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
108.06	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> (tropylium ion rearrangement)
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **N-Carbobenzoxy-DL-norleucine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Polysol).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans

are typically required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **N-Carbobenzoxy-DL-norleucine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty ATR crystal is collected first.
- The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **N-Carbobenzoxy-DL-norleucine** (typically in the range of 1-10  $\mu\text{g/mL}$ ) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

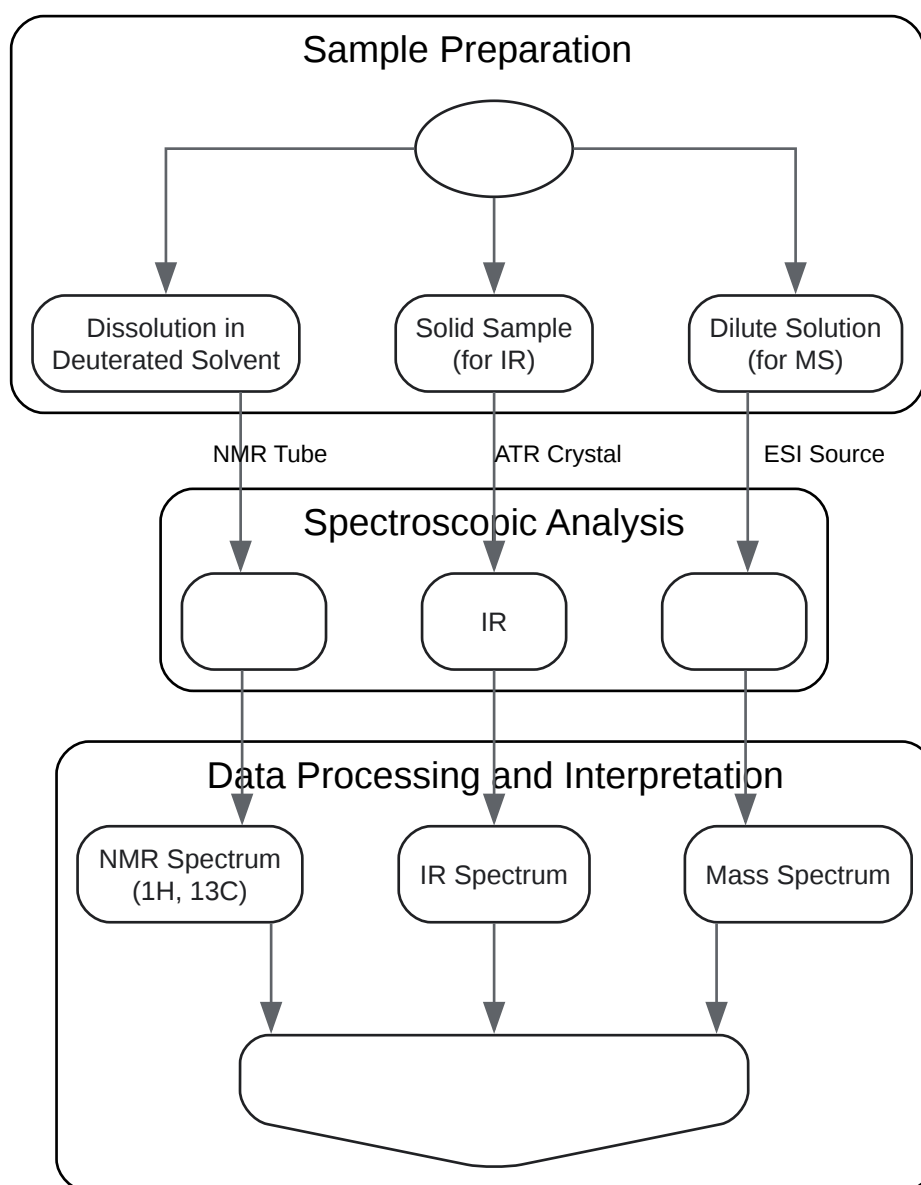
Data Acquisition:

- The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- The mass spectrometer is operated in positive or negative ion mode. For this compound, positive ion mode is generally preferred to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

- A full scan mass spectrum is acquired over a relevant  $m/z$  range (e.g., 50-500) to identify the molecular ion.
- Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural confirmation.

## Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of **N-Carbobenzoxy-DL-norleucine**.



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## References

- 1. spectrabase.com [spectrabase.com]
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Email: [info@benchchem.com](mailto:info@benchchem.com)